3-Chloro-N-(4-chlorophenyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(4-chlorophenyl)benzenamine, also known as 4'-Chloro-3-chlorobenzanilide, is a chemical compound that belongs to the class of anilides. It is widely used in scientific research due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(4-chlorophenyl)benzenamine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemische Und Physiologische Effekte
3-Chloro-N-(4-chlorophenyl)benzenamine has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-N-(4-chlorophenyl)benzenamine in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its toxicity. The compound is known to be toxic and can cause harm if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 3-Chloro-N-(4-chlorophenyl)benzenamine in scientific research. One of the areas of interest is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of interest is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the compound's toxicity needs to be further investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, 3-Chloro-N-(4-chlorophenyl)benzenamine is a chemical compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds and has potential as a drug candidate for the treatment of cancer and inflammatory diseases. The compound's unique properties and characteristics make it a valuable tool for scientific research, and its future directions hold promise for further advancements in the field.
Synthesemethoden
The synthesis of 3-Chloro-N-(4-chlorophenyl)benzenamine involves the reaction of 4-chloroaniline with 3-chlorobenzoyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(4-chlorophenyl)benzenamine has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique properties. The compound is known to have anticancer, anti-inflammatory, and antimicrobial activities.
Eigenschaften
CAS-Nummer |
15979-79-0 |
---|---|
Produktname |
3-Chloro-N-(4-chlorophenyl)benzenamine |
Molekularformel |
C12H9Cl2N |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
3-chloro-N-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H |
InChI-Schlüssel |
WLXUZUUNMIBZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
15979-79-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.